2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide
Overview
Description
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide: is a potent and selective antagonist of chemokine receptors CCR1 and CCR3. It has been shown to inhibit MIP-1α-induced chemotaxis in CCR1 transfectants and eotaxin-induced chemotaxis in CCR3 transfectants . This compound is particularly noted for its high affinity and selectivity towards these receptors, making it a valuable tool in scientific research, particularly in the fields of immunology and inflammation .
Preparation Methods
Industrial Production Methods: Industrial production methods for 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide are not widely documented. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include various organic solvents and catalysts that facilitate the substitution reactions .
Major Products: The major products formed from these reactions are typically derivatives of this compound with modifications at specific functional groups .
Scientific Research Applications
Chemistry: In chemistry, 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is used as a reference compound to study the binding affinity and selectivity of chemokine receptor antagonists .
Biology: In biological research, it is utilized to investigate the role of CCR1 and CCR3 receptors in various cellular processes, including chemotaxis and inflammation .
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating inflammatory diseases and conditions associated with chemokine receptor activity .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting chemokine receptors .
Mechanism of Action
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide exerts its effects by binding to the chemokine receptors CCR1 and CCR3, thereby inhibiting the chemotaxis induced by MIP-1α and eotaxin . This inhibition prevents the migration of immune cells to sites of inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
cis-J-113863: Another isomer of J-113863 with similar properties but different spatial configuration
UCB 35625: A small molecule chemokine receptor antagonist with similar inhibitory effects on CCR1
Uniqueness: 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide is unique due to its high selectivity and potency towards CCR1 and CCR3 receptors, making it a valuable tool in research focused on these specific targets .
Properties
IUPAC Name |
2,7-dichloro-N-[1-(cycloocten-1-ylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFBMYSXIGAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741791 | |
Record name | 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353791-85-2 | |
Record name | 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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